molecular formula C16H16N2O5 B5877742 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

Cat. No. B5877742
M. Wt: 316.31 g/mol
InChI Key: XQRXFCDGFWAYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as GW 501516 or Cardarine, belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves the activation of PPARδ. PPARδ is a transcription factor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARδ by this compound leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This results in improved insulin sensitivity, increased energy expenditure, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to improve exercise performance and endurance.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide in lab experiments is its potency and selectivity as a PPARδ agonist. This makes it a valuable tool for studying the role of PPARδ in metabolic disorders and other diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.

Future Directions

There are several future directions for the research on 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of safer and more effective PPARδ agonists. Another area of research is the use of this compound in the treatment of metabolic disorders and other diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. In addition, more research is needed to understand the long-term effects of this compound on human health.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline to form 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide. The second step involves the reaction of 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide with ethyl iodide to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a PPARδ agonist. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. This compound has been shown to be a potent and selective PPARδ agonist, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.

properties

IUPAC Name

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-15-9-8-11(10-13(15)18(20)21)16(19)17-12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRXFCDGFWAYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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